3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole
Description
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a hydrazone-linked phenylmethyl moiety at position 2. This compound belongs to a class of 1,2,4-oxadiazoles, known for their stability, synthetic versatility, and applications in medicinal chemistry, such as antimicrobial, antiviral, and fluorescence-related activities . Its synthesis typically involves multi-step reactions, including hydrazide intermediates and cyclization processes .
Properties
CAS No. |
80815-85-6 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-[phenyl-(5-phenyl-1,2,4-oxadiazol-3-yl)methylidene]amino]aniline |
InChI |
InChI=1S/C22H18N4O2/c1-27-19-14-12-18(13-15-19)24-25-20(16-8-4-2-5-9-16)21-23-22(28-26-21)17-10-6-3-7-11-17/h2-15,24H,1H3/b25-20- |
InChI Key |
WTAMAFUULWNDDK-QQTULTPQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2)\C3=NOC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole typically involves the reaction of hydrazones with appropriate reagents to form the oxadiazole ring. One common method involves the condensation of 4-methoxyphenylhydrazine with benzaldehyde to form the hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted phenyl or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Substituent Effects
- Methoxy vs. Fluorine: In DMAC-DPO fluorophores (), fluorine substitution lowers singlet emission energy for delayed fluorescence. The methoxy group in the target compound, however, acts as an electron donor, increasing electron density on the aromatic ring, which may enhance π-π stacking in biological targets .
- The 4-methoxyphenyl group in the target compound avoids such tautomerism, ensuring predictable electronic behavior .
Physicochemical Properties
- Solubility: The methoxy group improves aqueous solubility compared to nonpolar analogs like 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole ().
- Thermal Stability : 1,2,4-Oxadiazoles generally exhibit high thermal stability (>200°C), but hydrazone-linked derivatives may have lower melting points (~150–170°C) due to reduced crystallinity .
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 3-((2-(4-Methoxyphenyl)hydrazono)(phenyl)methyl)-5-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives typically involves the condensation of hydrazones with carbonyl compounds. In the case of this compound, the structure features a hydrazone moiety linked to an oxadiazole ring, which is known for its pharmacological properties. The molecular formula is , and its structural characteristics include:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to various biological activities.
- Hydrazone Linkage : Enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A review highlighted that derivatives of 1,3,4-oxadiazoles have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methoxy group in this compound may enhance its antimicrobial potency by improving lipophilicity and membrane penetration.
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been widely documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of Bcl-2 proteins . The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines, potentially attributed to its ability to disrupt cellular signaling pathways.
Anti-inflammatory Effects
Oxadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may possess therapeutic potential in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to cell death in malignant cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dhumal et al. (2016) | Identified significant antibacterial activity against Mycobacterium bovis using similar oxadiazole derivatives. |
| Desai et al. (2018) | Demonstrated potent anticancer activity against B. subtilis, S. aureus, and E. coli. |
| PMC8268636 (2021) | Highlighted broad-spectrum antimicrobial activity across various oxadiazole derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
